Superior Maintenance of Fibrinogen Integrity During rt-PA Therapy Sample Collection vs. Aprotinin
In an in vitro study simulating blood collection during recombinant tissue-type plasminogen activator (rt-PA) therapy, PPACK dihydrochloride was directly compared to aprotinin for its ability to prevent artificial degradation of coagulation proteins. While aprotinin was deemed suitable for only a restricted range of assays, PPACK dihydrochloride was shown to enable correct assays of fibrinogen and other fibrinolytic parameters [1]. In the presence of rt-PA, the plasma fibrinogen concentration dropped to 27% of control without an inhibitor. PPACK prevented this artifactual degradation, maintaining the integrity of the sample for accurate analysis [1].
| Evidence Dimension | Preservation of plasma fibrinogen levels during rt-PA therapy ex vivo |
|---|---|
| Target Compound Data | Enabled correct assays of fibrinogen and fibrinolytic parameters |
| Comparator Or Baseline | Aprotinin (at unspecified concentration) |
| Quantified Difference | Aprotinin was suitable only for a restricted range of assays, whereas PPACK preserved a broader set of fibrinolytic parameters, including fibrinogen, which fell to 27% of control without an inhibitor [1]. |
| Conditions | In vitro study with human plasma spiked with 2 µg/mL rt-PA |
Why This Matters
For clinical and research labs analyzing samples from patients on thrombolytic therapy, the choice of ex vivo inhibitor directly impacts assay validity; using PPACK ensures accurate fibrinogen measurements, which are critical for patient monitoring, whereas aprotinin does not [1].
- [1] Seifried, E., Tanswell, P., Rijken, D. C., & Kluft, C. (1987). Comparison of specific antibody, D-Phe-Pro-Arg-CH2Cl and aprotinin for prevention of in vitro effects of recombinant tissue-type plasminogen activator on haemostasis parameters. Thrombosis and Haemostasis, 58(03), 921-926. View Source
